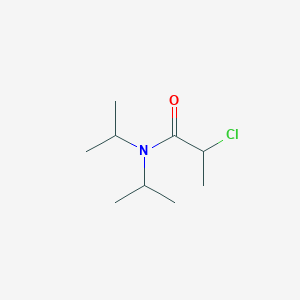

![molecular formula C21H16Cl2F3N5S B3002624 3-[(2,4-二氯苯基)甲硫基]-4-乙基-5-[1-苯基-5-(三氟甲基)吡唑-4-基]-1,2,4-三唑 CAS No. 778579-08-1](/img/structure/B3002624.png)

3-[(2,4-二氯苯基)甲硫基]-4-乙基-5-[1-苯基-5-(三氟甲基)吡唑-4-基]-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

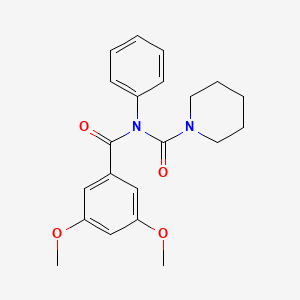

The compound 3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole is a synthetic molecule that is part of a broader class of triazole derivatives. These compounds are of significant interest in medicinal chemistry due to their potential antimicrobial properties. The structure of the compound suggests that it may interact with various biological targets, offering a broad spectrum of activity against pathogens.

Synthesis Analysis

The synthesis of related triazole derivatives has been reported using the Vilsmeier–Haack reaction approach. This method involves the formylation of hydrazinylidene derivatives with a phosphorous oxychloride and DMF mixture to yield a series of 1,2,3-triazolyl pyrazole compounds with various aryl substituents . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with the appropriate precursors and reaction conditions tailored to introduce the specific 2,4-dichlorophenylmethylsulfanyl and trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. This core structure is often modified with various substituents that can influence the compound's biological activity. In the case of the compound , the presence of a dichlorophenylmethylsulfanyl group and a phenyl-trifluoromethylpyrazolyl group suggests that it would have distinct chemical and biological properties, potentially enhancing its interaction with microbial enzymes .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, depending on their substituents. The reactivity of the triazole ring itself can be exploited in further synthetic modifications. For example, the Vilsmeier–Haack reaction used in the synthesis of related compounds indicates that the triazole ring can be formylated, introducing an aldehyde functional group that could be used for subsequent chemical transformations . The presence of halogens, such as chlorine, in the dichlorophenyl group may also allow for nucleophilic substitution reactions, which could be used to introduce additional functional groups or link the compound to other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of electronegative substituents such as the trifluoromethyl group can affect the compound's polarity, solubility, and overall reactivity. The dichlorophenyl group may contribute to the lipophilicity of the compound, potentially affecting its ability to permeate biological membranes. These properties are crucial in determining the compound's suitability as a drug candidate, including its pharmacokinetics and distribution within the body .

Antimicrobial Activity Analysis

The antimicrobial activity of triazole derivatives is a key area of interest. Compounds similar to the one have been tested in vitro against various bacterial and fungal strains, showing a broad spectrum of antimicrobial activities. Some compounds have displayed marked inhibition of bacterial and fungal growth, with activities comparable to standard drugs. The specific interactions with microbial enzymes, such as the E. coli MurB enzyme, have been supported by in silico molecular docking studies, indicating that these compounds can bind effectively to the active sites of these enzymes .

科学研究应用

抗菌特性

与 3-[(2,4-二氯苯基)甲硫基]-4-乙基-5-[1-苯基-5-(三氟甲基)吡唑-4-基]-1,2,4-三唑相关的化合物因其抗菌特性而被广泛研究。例如,Reddy 等人 (2010) 合成了一系列三唑衍生物,显示出对细菌和真菌生长的显着抑制作用,可与标准治疗方法相媲美 (Reddy, 2010)。Bhat 等人 (2016) 还报道了三唑基吡唑衍生物的抗菌活性,并得到了分子对接研究的支持 (Bhat, 2016)。

无催化剂和无溶剂合成

Moreno-Fuquen 等人 (2019) 开发了一种有效的方法,用于在无催化剂和无溶剂条件下区域选择性地合成三唑衍生物,这对于绿色化学应用具有重要意义 (Moreno-Fuquen, 2019)。

抗氧化剂活性

Tumosienė 等人 (2014) 探索了三唑的 S-取代衍生物的自由基清除活性,表明了潜在的抗氧化剂应用 (Tumosienė, 2014)。

光电应用

Azab 等人 (2021) 对吡唑-三唑杂化物进行了研究,重点关注其结构和光学特性,以潜在用于光电器件 (Azab, 2021)。

生物学评估和类药物性

Pillai 等人 (2019) 合成了与三唑和吡唑环相连的席夫碱,评估了它们的抗氧化剂和 α-葡萄糖苷酶抑制活性,并评估了它们的类药物性参数 (Pillai, 2019)。

属性

IUPAC Name |

3-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2F3N5S/c1-2-30-19(28-29-20(30)32-12-13-8-9-14(22)10-17(13)23)16-11-27-31(18(16)21(24,25)26)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIVCZXZMNVCFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=C(N(N=C3)C4=CC=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B3002544.png)

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3002546.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B3002548.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3002554.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002555.png)

![1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea](/img/structure/B3002556.png)

![(2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3002557.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B3002558.png)

![N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3002560.png)